molecular formula C10H8O4 B1149805 Anemonin CAS No. 508-44-1

Anemonin

Cat. No.: B1149805
CAS No.: 508-44-1
M. Wt: 192.17 g/mol
InChI Key: JLUQTCXCAFSSLD-NXEZZACHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anemonin can be synthesized from protothis compound through a photochemical process. The dimerization of protothis compound in the presence of radiation from a mercury lamp yields this compound with a 75% yield .

Industrial Production Methods: The extraction of this compound from natural sources involves the use of plants from the Ranunculaceae family. For instance, the extraction from Ranunculus japonicus involves optimizing conditions such as the concentration of sodium chloride, extraction times, and drying temperature. The best conditions for extraction include using 15% sodium chloride, four extraction cycles, and drying at 60 degrees Celsius under 0.08 Mpa pressure . Another method involves using Pulsatilla chinensis as the source, with methanol extraction being the most effective .

Chemical Reactions Analysis

Types of Reactions: Anemonin undergoes various chemical reactions, including photochemical dimerization, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The primary product of the photochemical dimerization of protothis compound is this compound .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its tri-spirocyclic structure and its formation through a highly selective photochemical dimerization process. Its biological properties, such as anti-inflammatory and neuroprotective effects, further distinguish it from similar compounds .

Properties

CAS No.

508-44-1

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione

InChI

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1

InChI Key

JLUQTCXCAFSSLD-NXEZZACHSA-N

Isomeric SMILES

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2

SMILES

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Canonical SMILES

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Origin of Product

United States

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